molecular formula C9H9F3N2O3 B13006768 3-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]propanoic acid

3-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]propanoic acid

Katalognummer: B13006768
Molekulargewicht: 250.17 g/mol
InChI-Schlüssel: ZIDBHBIGTYQDSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]propanoic acid is a compound with a molecular formula of C9H9F3N2O3 and a molecular weight of 250.18 g/mol . This compound features a pyridazine ring substituted with a trifluoromethyl group, a methyl group, and a propanoic acid moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it of interest in various fields of research.

Vorbereitungsmethoden

The synthesis of 3-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]propanoic acid can be achieved through several synthetic routes. One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process typically requires the use of trifluoromethylating agents under specific reaction conditions to introduce the trifluoromethyl group into the pyridazine ring.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact details of these methods are often proprietary and may vary depending on the manufacturer.

Analyse Chemischer Reaktionen

3-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]propanoic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

3-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]propanoic acid can be compared with other similar compounds, such as:

    3-Methyl-6-oxo-5-(trifluoromethyl)pyridazine: Lacks the propanoic acid moiety, resulting in different chemical properties and applications.

    3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid, leading to variations in reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H9F3N2O3

Molekulargewicht

250.17 g/mol

IUPAC-Name

3-[3-methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]propanoic acid

InChI

InChI=1S/C9H9F3N2O3/c1-5-4-6(9(10,11)12)8(17)14(13-5)3-2-7(15)16/h4H,2-3H2,1H3,(H,15,16)

InChI-Schlüssel

ZIDBHBIGTYQDSZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C(=O)C(=C1)C(F)(F)F)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.